N-[5-(diethylamino)pentyl]-4-nitrobenzamide
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Overview
Description
N-[5-(diethylamino)pentyl]-4-nitrobenzamide is an organic compound known for its potential applications in medicinal chemistry, particularly in the development of antiarrhythmic drugs. This compound features a nitrobenzamide core with a diethylamino pentyl side chain, which contributes to its unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylamino)pentyl]-4-nitrobenzamide typically involves a multi-step process:
Nitration of Benzamide: The initial step involves the nitration of benzamide to introduce the nitro group at the para position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The next step is the alkylation of the nitrated benzamide with 5-bromopentyl diethylamine. This reaction is typically carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[5-(diethylamino)pentyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, to form N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, potassium carbonate
Oxidation: Hydrogen peroxide, acetic acid
Major Products
Reduction: N-[5-(diethylamino)pentyl]-4-aminobenzamide
Substitution: Various substituted benzamides depending on the alkyl halide used
Oxidation: this compound N-oxide
Scientific Research Applications
N-[5-(diethylamino)pentyl]-4-nitrobenzamide has been explored for its potential in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Studied for its antiarrhythmic properties, particularly in the development of class III antiarrhythmic drugs.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(diethylamino)pentyl]-4-nitrobenzamide in medicinal applications involves its interaction with potassium channels in cardiac cells. By blocking these channels, the compound prolongs the action potential duration, stabilizing cardiac electrical activity and preventing arrhythmias.
Comparison with Similar Compounds
Similar Compounds
Nibentan: A class III antiarrhythmic drug with a similar structure but different side chains.
Niferidyl: Another class III antiarrhythmic with a fluorophenyl group.
Uniqueness
N-[5-(diethylamino)pentyl]-4-nitrobenzamide is unique due to its specific side chain, which imparts distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable candidate for further research and development in medicinal chemistry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[5-(diethylamino)pentyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-3-18(4-2)13-7-5-6-12-17-16(20)14-8-10-15(11-9-14)19(21)22/h8-11H,3-7,12-13H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTXMIBLCPQQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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